3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol
Description
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol is a phenolic derivative featuring a chiral (1R)-hydroxyethyl side chain substituted with a methyl(nitroso)amino group.
Properties
CAS No. |
78658-64-7 |
|---|---|
Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylnitrous amide |
InChI |
InChI=1S/C9H12N2O3/c1-11(10-14)6-9(13)7-3-2-4-8(12)5-7/h2-5,9,12-13H,6H2,1H3/t9-/m0/s1 |
InChI Key |
JKVBNSISJSOSBA-VIFPVBQESA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)N=O |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)N=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of 1-(3-Hydroxyphenyl)Ethanone
The synthesis begins with the enantioselective reduction of 1-(3-hydroxyphenyl)ethanone to (R)-3-(1-hydroxyethyl)phenol, a critical step for establishing the chiral center. Patent US8637713B2 details a transfer hydrogenation approach using a chiral ruthenium catalyst (e.g., RuCl[(S,S)-TsDPEN]) in isopropanol at 70–80°C for 4–6 hours . This method achieves enantiomeric excess (ee) >99% by leveraging the Shvo catalyst system, which facilitates hydrogen transfer from formic acid or secondary alcohols.
Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | RuCl[(S,S)-TsDPEN] |
| Solvent | Isopropanol |
| Temperature | 70–80°C |
| Time | 4–6 hours |
| Enantiomeric Excess (ee) | >99% |
The phenolic hydroxyl group remains unprotected during this step, simplifying the synthetic route compared to traditional methods requiring protective groups .
Activation of the Hydroxyl Group via Mesylation
Following reduction, the primary alcohol in (R)-3-(1-hydroxyethyl)phenol is activated for nucleophilic substitution. Mesylation using methanesulfonic anhydride (Ms₂O) in ethyl acetate at 0–5°C converts the hydroxyl group into a mesylate leaving group . The reaction proceeds in the presence of a non-nucleophilic base (e.g., Hünig’s base) and 4-dimethylaminopyridine (DMAP) as a catalyst, yielding (R)-3-(1-methanesulfonyloxyethyl)phenol.
Mesylation Protocol
-
Reagents : Methanesulfonic anhydride (2.2 equiv), Hünig’s base (3.0 equiv), DMAP (0.1 equiv)
-
Solvent : Ethyl acetate
-
Temperature : 0–5°C (exothermic reaction controlled via cooling)
Nucleophilic Substitution with Methylamine
The mesylated intermediate undergoes nucleophilic substitution with methylamine to introduce the methylamino group. Reaction in tetrahydrofuran (THF) at 50°C for 12 hours replaces the mesylate with methylamine, forming (R)-3-(1-methylaminoethyl)phenol . Excess methylamine (4.0 equiv) ensures complete substitution, while potassium carbonate neutralizes liberated methanesulfonic acid.
Substitution Parameters
| Component | Quantity |
|---|---|
| Methylamine | 4.0 equiv |
| Solvent | THF |
| Temperature | 50°C |
| Time | 12 hours |
| Yield | 78–84% |
Nitrosation of the Methylamino Group
The final step involves nitrosation of the secondary amine to form the nitroso functionality. Drawing from classical nitroso chemistry, sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates nitrous acid (HNO₂), which reacts with the methylamino group . This exothermic reaction requires strict temperature control to avoid diazotization byproducts.
Nitrosation Conditions
-
Reagents : NaNO₂ (1.5 equiv), HCl (2.0 equiv)
-
Solvent : Water/ethanol (1:1 v/v)
-
Temperature : 0–5°C
-
Time : 1–2 hours
Side Reactions and Mitigation
-
Diazotization : Minimized by maintaining pH <2 and low temperatures.
-
Oxidation : Addition of ascorbic acid (0.1 equiv) prevents nitroso group oxidation to nitro .
Stereochemical Integrity and Byproduct Analysis
Throughout the synthesis, stereochemical integrity at the C1 position is preserved. Chiral HPLC analysis confirms >98% retention of the (R)-configuration post-nitrosation . Common byproducts include:
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| 3-(1-Oxoethyl)phenol | Over-oxidation during reduction | Controlled H₂ pressure |
| 3-(1-Dimethylaminoethyl)phenol | Excess methylamine | Stoichiometric reagent use |
| 3-(1-Nitroethyl)phenol | Nitroso oxidation | Antioxidant additives |
Industrial-Scale Considerations
Scaling this synthesis necessitates:
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-[(1R)-1-oxo-2-[methyl(nitroso)amino]ethyl]phenol.
Reduction: Formation of 3-[(1R)-1-hydroxy-2-[methylamino]ethyl]phenol.
Substitution: Formation of halogenated or sulfonated derivatives of the compound.
Scientific Research Applications
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Enzyme Inhibition: Inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: Bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Pathways: Nitroso derivatives are often synthesized via nitrosation of secondary amines using nitrous acid (HNO₂). For example, N-Nitroso Sotalol forms during sotalol synthesis under acidic conditions .
- Metabolic Pathways : If the target compound is a metabolite of Phenylephrine, cytochrome P450-mediated oxidation or bacterial gut metabolism could be involved, analogous to tramadol’s O-demethylation .
- Regulatory Status : Nitrosamines are subject to strict limits in pharmaceuticals (e.g., EMA’s ≤0.03 ppm guideline). The target compound’s presence in drug formulations would necessitate impurity profiling .
Biological Activity
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol, also known as N-nitroso phenylephrine, is a phenolic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H12N2O3
- Molecular Weight : 196.20 g/mol
- CAS Number : 78658-64-7
- IUPAC Name : N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylnitrous amide
The biological activity of 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes by binding to their active sites, which can block their catalytic activity. This inhibition can lead to altered metabolic pathways, potentially affecting various physiological processes.
Receptor Binding
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol can bind to cell surface receptors, modulating signal transduction pathways. This action may influence cellular responses and contribute to its therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents. Its mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways in microorganisms.
Anti-inflammatory Effects
Studies have suggested that 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol may possess anti-inflammatory properties. This effect could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | Lacks nitroso group | Less reactive; limited antimicrobial activity |
| 3-[(1R)-1-hydroxy-2-(dimethylamino)ethyl]phenol | Additional methyl group on amino nitrogen | Enhanced steric properties; varied receptor interactions |
Q & A
Q. What are the established synthetic routes for 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential nitration, reduction, and Friedel-Crafts acylation. For example:
Nitration : Use HNO₃/H₂SO₄ to nitrate 3-methylphenol, yielding nitro intermediates.
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro to amino groups.
Acylation : Friedel-Crafts reaction with acetyl chloride introduces the ketone moiety.
Reaction conditions (temperature, solvent polarity, catalyst loading) critically affect stereochemical outcomes and nitroso group stability. For instance, low temperatures (<0°C) during nitroso group formation minimize decomposition .
Q. Which analytical techniques are most effective for characterizing the stereochemical integrity and nitroso group stability in this compound?
- Methodological Answer :
- Chiral Purity : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or circular dichroism (CD) spectroscopy to confirm the (1R)-configuration .
- Nitroso Stability : Monitor via UV-Vis spectroscopy (λ~250 nm for nitroso absorption bands) under varying pH and temperature. X-ray crystallography resolves bond angles critical for nitroso group reactivity .
Q. What are the key stability considerations for storing and handling this nitroso-containing compound under laboratory conditions?
- Methodological Answer : Nitroso groups are light- and oxygen-sensitive. Best practices include:
- Storage in amber vials under inert gas (N₂/Ar) at –20°C.
- Avoidance of reducing agents to prevent decomposition to amines.
- Regular stability checks via TLC or HPLC to detect degradation products like phenolic byproducts .
Q. What safety protocols are recommended for in vitro biological testing of this compound, given limited toxicological data?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (per GHS/CLP guidelines: P261, P262) .
- Begin with low concentrations (µM range) in cytotoxicity assays (e.g., MTT on HepG2 cells) to establish baseline toxicity before mechanistic studies .
Advanced Research Questions
Q. How can computational modeling elucidate the electron transfer mechanisms involving the nitroso group during metabolic processes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify binding pockets and electron transfer pathways .
Q. What experimental designs are optimal for tracking environmental transformation products of this compound in aquatic systems?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled nitroso groups in controlled microcosms to trace degradation via LC-HRMS.
- QSAR Modeling : Corporate physicochemical properties (logP, pKa) to predict bioaccumulation and persistence, validated against OECD 308/309 guidelines .
Q. How should researchers reconcile contradictory data regarding byproduct formation in different synthetic batches?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity vs. temperature).
- Statistical Analysis : Use ANOVA to identify significant factors in byproduct variability. Replicate reactions under controlled conditions (e.g., anhydrous vs. humid) to confirm reproducibility .
Q. What methodologies best probe the compound's interaction with cytochrome P450 enzymes in hepatic metabolism studies?
- Methodological Answer :
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolites via LC-MS/MS.
- Inhibition Studies : Use selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
Q. What quality control strategies address variability in chiral purity during scale-up of the (1R)-configured ethanolamine moiety?
- Methodological Answer :
- Chiral Chromatography : Implement SFC (supercritical fluid chromatography) with polysaccharide columns for rapid purity assessment.
- Process Analytical Technology (PAT) : Use inline FTIR to monitor stereochemical integrity in real-time during large-scale synthesis .
Q. How does the nitroso group's electronic configuration influence radical scavenging properties in antioxidant assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
